2,4-difluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide
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Description
The compound “2,4-difluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide” is a complex organic molecule. It contains a benzamide group, which is a type of organic compound known as aminobenzoic acids and derivatives . These are benzoic acids (or derivative thereof) containing an amine group attached to the benzene moiety . The molecular formula of the compound is C13H8F3NO .
Molecular Structure Analysis
The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching . The molecular structure is also available as a 2d Mol file .Future Directions
The future directions for “2,4-difluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide” could involve further exploration of its biological activities and potential therapeutic applications. Similar compounds, such as indole derivatives, have shown diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities .
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit equilibrative nucleoside transporters (ents), with a preference for ent2 over ent1
Biochemical Pathways
Ents play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . Therefore, if this compound does indeed inhibit ENTs, it could potentially impact these biochemical pathways.
Result of Action
Inhibition of ents can affect nucleotide synthesis and adenosine function, which could potentially lead to various cellular effects .
properties
IUPAC Name |
2,4-difluoro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O/c20-14-1-4-16(5-2-14)25-11-9-24(10-12-25)8-7-23-19(26)17-6-3-15(21)13-18(17)22/h1-6,13H,7-12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJFARYNGHXCCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=C(C=C(C=C2)F)F)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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